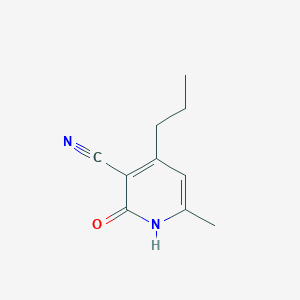

6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-methyl-2-oxo-4-propyl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-3-4-8-5-7(2)12-10(13)9(8)6-11/h5H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEAVIQHEGQVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)NC(=C1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576174 | |

| Record name | 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16232-40-9 | |

| Record name | 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile: A Core Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound of significant interest in drug discovery and development. The 2-pyridone core is a privileged scaffold in medicinal chemistry, and this particular derivative serves as a valuable intermediate for compounds with potential neurological activity, including nicotinic receptor modulators being investigated for cognitive disorders and neuropathic pain.[1] This document delves into the primary synthetic strategies, with a focus on the robust and versatile Guareschi-Thorpe condensation. We will explore the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that influence reaction outcomes. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important molecular entity.

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone moiety is a six-membered, nitrogen-containing heterocycle that holds a prominent place in the landscape of medicinal chemistry. Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a wide range of biological targets.[2][3] The tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the latter predominating in most conditions, is a key characteristic of this scaffold.

The subject of this guide, this compound (CAS Number: 16232-40-9[1][4]), is a functionalized 2-pyridone derivative. Its molecular formula is C₁₀H₁₂N₂O, and its molecular weight is 176.22 g/mol .[1][4] The presence of a nitrile group at the 3-position and alkyl substituents at the 4- and 6-positions provides multiple points for further chemical modification, making it a versatile building block for the synthesis of diverse compound libraries in drug discovery programs.[1]

Synthetic Strategies: The Guareschi-Thorpe Condensation as the Method of Choice

While several methods exist for the synthesis of 2-pyridone derivatives, the Guareschi-Thorpe condensation stands out as a classical and highly effective approach for constructing the this compound core.[5] This multicomponent reaction involves the condensation of a β-ketoester or a 1,3-diketone with cyanoacetamide in the presence of a basic catalyst.[6]

The causality behind choosing this method lies in its efficiency and the ready availability of the starting materials. The reaction proceeds through a series of well-understood steps, allowing for rational control over the reaction conditions to achieve high yields of the desired product.

Mechanistic Insights into the Guareschi-Thorpe Condensation

Understanding the reaction mechanism is paramount for optimizing the synthesis and troubleshooting potential issues. The Guareschi-Thorpe condensation for the synthesis of our target molecule proceeds through the following key steps:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the β-ketoester (ethyl 2-acetylhexanoate) and cyanoacetamide. The active methylene group of cyanoacetamide attacks the carbonyl group of the β-ketoester.

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the amide nitrogen attacks the ester carbonyl group.

-

Dehydration: The cyclic intermediate then eliminates a molecule of water to form the stable, aromatic 2-pyridone ring.

The choice of base is critical in this process. While stronger bases like sodium ethoxide can be used, milder bases such as piperidine or even ammonium carbonate are often sufficient to catalyze the reaction effectively, minimizing side reactions.

Caption: Generalized workflow of the Guareschi-Thorpe synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the synthesis of analogous 4-alkyl-6-methyl-2-pyridones and is designed to be a self-validating system through in-process controls and characterization of the final product.[7]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Purity |

| Ethyl 2-acetylhexanoate | C₁₀H₁₈O₃ | 186.25 | 0.1 mol | ≥98% |

| Cyanoacetamide | C₃H₄N₂O | 84.08 | 0.1 mol | ≥99% |

| Piperidine | C₅H₁₁N | 85.15 | 0.01 mol | ≥99% |

| Ethanol | C₂H₅OH | 46.07 | 150 mL | Anhydrous |

| Glacial Acetic Acid | CH₃COOH | 60.05 | As needed | Reagent Grade |

| Deionized Water | H₂O | 18.02 | As needed |

Reaction Setup and Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 2-acetylhexanoate (0.1 mol) and cyanoacetamide (0.1 mol) in 150 mL of anhydrous ethanol.

-

Catalyst Addition: To the stirred suspension, add piperidine (0.01 mol) dropwise.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 6-8 hours. The causality for refluxing is to provide the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

-

In-Process Control: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1 v/v). The disappearance of the starting materials will indicate the completion of the reaction.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form at this stage. Slowly add glacial acetic acid to the stirred mixture until it is acidic to litmus paper. This protonates the pyridone, reducing its solubility and promoting precipitation.

-

Filtration and Washing: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 50 mL) to remove any inorganic salts and residual acetic acid, followed by a wash with cold ethanol (2 x 25 mL) to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved. The product is typically an off-white to pale yellow solid.

Expected Yield and Characterization

The expected yield for this reaction is typically in the range of 60-75%. The final product should be characterized by standard analytical techniques to confirm its identity and purity:

-

Melting Point: Compare the observed melting point with the literature value.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C≡N, C=O, N-H).

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. The use of TLC for reaction monitoring provides a clear endpoint for the reaction, preventing the formation of degradation products due to prolonged heating. The work-up procedure is straightforward and effectively removes most impurities. Finally, the comprehensive characterization of the product ensures that the desired compound has been synthesized with a high degree of purity. For even greater confidence, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[7]

Conclusion

The synthesis of this compound is readily achievable through the Guareschi-Thorpe condensation. This in-depth guide has provided a detailed experimental protocol grounded in a solid understanding of the reaction mechanism. By following the outlined procedures and employing the recommended analytical techniques for characterization, researchers can reliably synthesize this valuable building block for applications in medicinal chemistry and drug discovery. The versatility of the 2-pyridone scaffold ensures that this and related compounds will continue to be of great interest to the scientific community.

References

-

Johnson, F. M., Woroch, E., & Mathews, F. J. (1947). 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses, 27, 46. Available at: [Link]

-

Gorobets, N. Y., Sedash, Y. V., & Knyazeva, S. V. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30. Available at: [Link]

-

Zdujić, M. V., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Zaštita materijala, 60(3), 229-236. Available at: [Link]

-

El-Faham, A., et al. (2020). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 25(21), 5025. Available at: [Link]

- Hollins, C. (1924). The Synthesis of Nitrogen Ring Compounds. D. Van Nostrand Company.

- Guareschi, I. (1896). Memorie della Reale Accademia delle Scienze di Torino, Serie II, 46, 7, 11, 25.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 257-295. Available at: [Link]

-

Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses, Coll. Vol. 1, p.179. Available at: [Link]

-

PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Cyanoacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Fernández, G. (n.d.). Guareschi-Thorpe synthesis of pyridine. Química Orgánica. Retrieved from [Link]

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846-24853. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. idk.org.rs [idk.org.rs]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H12N2O | CID 15641801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Guareschi-Thorpe Condensation [drugfuture.com]

- 6. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile. This compound is a highly functionalized heterocyclic molecule belonging to the 2-pyridone class. Its strategic combination of a nitrile group, an α,β-unsaturated lactam system, and alkyl substituents makes it a valuable and versatile intermediate in medicinal chemistry. This document delves into its structural characteristics, physicochemical properties, spectroscopic signature, a validated synthetic pathway, and its notable reactivity. The primary objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this molecule as a building block in the synthesis of novel therapeutic agents, particularly in the domain of neurology.[1]

Nomenclature and Molecular Structure

Correctly identifying a chemical entity is the cornerstone of scientific communication. This section provides the standardized nomenclature and structural representation of the title compound.

-

IUPAC Name: 6-methyl-2-oxo-4-propyl-1H-pyridine-3-carbonitrile[2]

-

CAS Number: 16232-40-9[2]

-

Synonyms: 1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinecarbonitrile, 6-Methyl-4-propyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[2][3]

Chemical Structure

The molecule features a dihydropyridine ring, which exists as the 2-oxo tautomer, commonly referred to as a 2-pyridone. This core is substituted with a methyl group at position 6, a propyl group at position 4, and a cyano (nitrile) group at position 3. The arrangement of these functional groups dictates the molecule's reactivity and potential for further chemical modification.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is presented in Table 1. These values are essential for planning reactions, purification, and for predicting the compound's behavior in various solvent systems.

| Property | Value | Source(s) |

| Molecular Weight | 176.22 g/mol | [2][3] |

| Appearance | Solid (typically white or off-white) | [3] |

| Boiling Point | 353.5 ± 35.0 °C (Predicted) | |

| Melting Point | Not specified; requires experimental determination. | [3] |

| XLogP3 | 1.4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Spectroscopic Profile

While specific spectra for this exact molecule are not publicly available, its structure allows for a robust prediction of its spectroscopic characteristics based on well-established principles and data from analogous compounds.[4][5][6] This analysis is critical for reaction monitoring and structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

N-H Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Ring Proton (H5): A singlet in the aromatic/vinylic region (~6.0-6.5 ppm).

-

Propyl Group (C4): Three distinct signals: a triplet for the terminal CH₃ (~0.9 ppm), a sextet for the middle CH₂ (~1.6 ppm), and a triplet for the CH₂ group attached to the ring (~2.5 ppm).

-

Methyl Group (C6): A sharp singlet further downfield than a typical aliphatic methyl due to the ring system (~2.3 ppm).

-

-

¹³C NMR: The carbon spectrum will confirm the carbon backbone.

-

Carbonyl Carbon (C2): A signal in the downfield region, typically >160 ppm.

-

Nitrile Carbon (C≡N): A characteristic signal around 115-120 ppm.

-

Ring Carbons: Four signals for the sp² hybridized carbons of the pyridone ring (C3, C4, C5, C6) between ~95 ppm and ~160 ppm.

-

Alkyl Carbons: Signals for the methyl and propyl carbons in the upfield region (<40 ppm).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups.

-

N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹.

-

C≡N Stretch: A sharp, intense peak around 2220-2230 cm⁻¹.[4][6]

-

C=O Stretch (Amide): A very strong, sharp absorption band around 1650-1670 cm⁻¹.[4][6]

-

C=C Stretch: Absorptions in the 1550-1640 cm⁻¹ region.

-

C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum provides the molecular weight and fragmentation pattern. The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 176.

Synthesis and Reactivity

This compound is not naturally occurring and must be prepared via synthetic organic chemistry. Its utility stems from the reactivity of its constituent functional groups, making it a versatile scaffold.

General Synthetic Protocol

The synthesis of 2-pyridone-3-carbonitriles is a well-established process. A common and efficient method involves a base-catalyzed condensation reaction between a β-enaminone and an active methylene compound, such as cyanoacetamide or malononitrile.[7][8][9]

Reaction: 4-(Dimethylamino)hept-3-en-2-one + Cyanoacetamide → this compound

Causality Behind Experimental Choices:

-

Reactants: The β-enaminone provides the C4, C5, C6, and methyl group portion of the final ring, while cyanoacetamide provides the C2, C3, N1, and nitrile group.

-

Catalyst: A base like piperidine or sodium ethoxide is used to deprotonate the active methylene group of the cyanoacetamide, generating a nucleophile that initiates the reaction cascade.

-

Solvent: An alcohol like ethanol is typically used as it effectively dissolves the reactants and facilitates the reaction.

-

Work-up: The cyclized product often precipitates from the reaction mixture upon cooling or acidification, which simplifies purification.

Step-by-Step Methodology:

-

Preparation of Enaminone: The starting enaminone, 4-(dimethylamino)hept-3-en-2-one, can be prepared by reacting heptan-2-one with N,N-dimethylformamide dimethyl acetal (DMFDMA).

-

Condensation & Cyclization: To a solution of the enaminone in absolute ethanol, add an equimolar amount of cyanoacetamide.

-

Catalysis: Add a catalytic amount of a suitable base (e.g., 5 mol% piperidine).

-

Reaction: Stir the mixture at room temperature or under gentle reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly. If not, the solvent can be partially evaporated, and the mixture can be acidified (e.g., with HCl) to induce precipitation.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and recrystallize from a suitable solvent like ethanol or dioxane to obtain the pure compound.

Caption: Experimental workflow for the synthesis of the title compound.

Chemical Reactivity

The molecule's synthetic value lies in the orthogonal reactivity of its functional groups.

-

Nitrile Group: This group is a key handle for diversification. It can be:

-

Hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.

-

Reduced to a primary amine (aminomethyl group) using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

-

Pyridone Ring:

-

The N-H proton is acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation to introduce substituents at the N1 position.

-

The conjugated system can participate in various cycloaddition reactions.

-

-

Alkyl Substituents: The methyl and propyl groups are generally less reactive but can undergo free-radical reactions under specific harsh conditions.

Applications in Drug Discovery

While this specific molecule is primarily a synthetic intermediate, its core structure is of significant interest in medicinal chemistry.

-

Pharmaceutical Intermediate: It serves as a crucial building block for more complex molecules.[1] Its functional groups allow for the systematic generation of diverse chemical libraries for screening.

-

Neurological Activity: It is particularly valuable in the synthesis of nicotinic receptor modulators. These target compounds have potential applications in treating cognitive disorders (like Alzheimer's disease) and neuropathic pain.[1]

-

Broader Biological Potential: The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a "privileged structure" in medicinal chemistry. Derivatives have demonstrated a wide range of biological activities, including antiproliferative (anticancer) and antimicrobial effects, by targeting various enzymes and receptors.[4][10][11]

Storage and Handling

Proper storage is essential to maintain the integrity and purity of the compound.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area at 2-8°C.[1][3]

-

Container: Keep the container tightly sealed to prevent moisture absorption and degradation.[3]

-

Incompatibilities: Keep away from strong oxidizing agents, heat, and sources of ignition.[3]

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its well-defined physicochemical properties and predictable spectroscopic signature make it a reliable building block for complex molecular architectures. The strategic placement of its nitrile, lactam, and alkyl functionalities provides multiple avenues for chemical modification, solidifying its importance as a key intermediate for drug development professionals, especially those working on therapies for neurological disorders. This guide provides the core technical knowledge to enable its effective application in research and development.

References

- This compound. MySkinRecipes.

- This compound.

- 6-Methyl-2-Oxo-4-Propyl-1,2-Dihydro-3-Pyridinecarbonitrile. Methylamine Supplier.

- Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega.

- Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. PMC, NIH.

- Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents.

- In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition.

- Supporting Inform

- Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC.

- Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile.

- Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Deriv

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C10H12N2O | CID 15641801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methyl-2-Oxo-4-Propyl-1,2-Dihydro-3-Pyridinecarbonitrile Chemical Properties, Uses, Safety Data & Supplier Information | Buy High-Purity Compounds Online China [nj-finechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Biological Potential of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile and its Analogs

Abstract

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological potential of a specific analog, 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile. While direct biological data for this compound is nascent, this document serves as a comprehensive roadmap for researchers and drug development professionals. By examining the established activities of structurally related compounds, we delineate a logical framework for investigating its potential as a therapeutic agent. This guide covers the synthetic rationale, key biological targets of the scaffold class, detailed experimental protocols for synthesis and biological evaluation, and a forward-looking perspective on its application in drug discovery.

Introduction: The 2-Oxo-1,2-Dihydropyridine-3-carbonitrile Core - A Scaffold of Therapeutic Promise

The 2-oxo-1,2-dihydropyridine-3-carbonitrile core structure is a versatile pharmacophore present in a variety of biologically active molecules. Its inherent chemical features, including hydrogen bond donors and acceptors, and a planar ring system capable of π-π stacking, allow for diverse interactions with biological macromolecules. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and neurological effects.

Notably, the nitrile and ketone functional groups on the pyridone ring of this compound make it a valuable intermediate for further chemical modifications, enabling the creation of diverse analog libraries for drug discovery.[1] This guide will leverage the known biological activities of analogous compounds to build a strong case for the investigation of this compound.

Synthetic Strategy: Accessing the this compound Scaffold

The synthesis of 2-pyridone derivatives is a well-established area of organic chemistry.[2] A common and effective method for constructing the 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile core involves the reaction of a β-amino enone with an active methylene nitrile, such as malononitrile.[2][3]

Retrosynthetic Analysis and Proposed Forward Synthesis

The synthesis of this compound can be approached through a multi-step process, a conceptual workflow for which is outlined below.

Caption: Retrosynthetic approach for the target compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for similar structures.[2][3]

Step 1: Synthesis of the β-Amino Enone Intermediate

-

To a stirred solution of propionaldehyde and acetone in an appropriate solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine).

-

Stir the reaction mixture at room temperature for the specified time to facilitate the aldol condensation reaction.

-

To the resulting α,β-unsaturated ketone, add dimethylformamide dimethyl acetal (DMFDMA).

-

Heat the mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure to yield the crude β-amino enone, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of the Dienamide Intermediate

-

To a solution of the β-amino enone in absolute ethanol, add an equimolar amount of malononitrile.

-

Add a catalytic amount of piperidine to the mixture.

-

Stir the reaction mixture at room temperature for 4-24 hours. The formation of the dienamide intermediate can be monitored by TLC.[2]

-

The product may precipitate from the reaction mixture and can be collected by filtration.

Step 3: Cyclization to form this compound

-

Suspend the dienamide intermediate in a suitable solvent.

-

Add a strong acid, such as hydrochloric acid, to induce cyclization and elimination of dimethylamine.[2][3]

-

Heat the reaction mixture if necessary to drive the reaction to completion.

-

After cooling, the product can be isolated by filtration, washed, and recrystallized to afford the pure this compound.

Characterization: The final product and all intermediates should be thoroughly characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Predicted Biological Activities and Potential Molecular Targets

Based on extensive literature on the biological activities of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, we can hypothesize several promising avenues for the investigation of this compound.

Anticancer Potential

A significant body of research points to the potent antiproliferative activity of this class of compounds.[4][5][6][7][8][9]

-

Cytotoxicity: Numerous studies have demonstrated the cytotoxic effects of substituted 2-oxo-pyridines against various human tumor cell lines, including liver (HepG-2), colon (Caco-2, HT29), and breast (MCF-7) cancer cell lines.[4][5][6][8] Some analogs have shown cytotoxic activity comparable to or even exceeding that of the standard chemotherapeutic agent doxorubicin.[4]

-

Mechanism of Action: The anticancer activity of these compounds is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

-

Kinase Inhibition: Derivatives of this scaffold have been identified as inhibitors of important protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and PIM-1 kinase.[5][6][10]

-

Apoptosis Induction: Some compounds have been shown to induce apoptosis by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[5][6]

-

Cell Cycle Arrest: The antiproliferative effects can also be mediated by arresting the cell cycle at specific phases, for instance, the S phase.[5][6]

-

Caption: Putative anticancer mechanism of action.

Antimicrobial Activity

Several 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles have exhibited significant antimicrobial properties.[4] Analogs have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with some compounds displaying potency comparable to ampicillin.[4] Antifungal activity has also been reported.[4]

Neurological Activity

The 2-oxo-1,2-dihydropyridine scaffold is a key component of compounds with neurological activity. For instance, perampanel, a noncompetitive AMPA receptor antagonist used in the treatment of epilepsy, features a 1,3,5-triaryl-1H-pyridin-2-one core.[11] Furthermore, this compound itself is noted as a building block for nicotinic receptor modulators, suggesting potential applications in treating cognitive disorders and neuropathic pain.[1]

Proposed Biological Evaluation Workflow

To systematically evaluate the biological potential of this compound, a tiered screening approach is recommended.

Caption: Proposed biological evaluation workflow.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., HepG-2, Caco-2, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay

Objective: To assess the inhibitory activity of the compound against specific protein kinases (e.g., EGFR, VEGFR-2).

Protocol:

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations.

-

Incubate the mixture at the recommended temperature and time to allow the kinase reaction to proceed.

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Data Summary and Interpretation

The following table provides a hypothetical summary of the kind of data that could be generated from the proposed biological evaluation, with comparative data from the literature for analogous compounds.

| Compound | Target Cell Line/Enzyme | IC₅₀ (µM) | Reference |

| This compound | HepG-2 | To be determined | - |

| This compound | Caco-2 | To be determined | - |

| This compound | EGFR | To be determined | - |

| This compound | VEGFR-2 | To be determined | - |

| Spiro-pyridine derivative 7 | Caco-2 | 7.83 ± 0.50 | [5][6] |

| Spiro-pyridine derivative 7 | EGFR | 0.124 | [5][6] |

| Spiro-pyridine derivative 7 | VEGFR-2 | 0.221 | [5][6] |

| Analog 24 | HT29 | More active than Doxorubicin | [4] |

Conclusion and Future Directions

While this compound is currently recognized primarily as a synthetic intermediate, the substantial body of evidence for the potent and diverse biological activities of the broader 2-oxo-1,2-dihydropyridine-3-carbonitrile class provides a strong rationale for its investigation as a potential therapeutic agent. The synthetic accessibility of this scaffold allows for the generation of a focused library of analogs, which can be systematically evaluated for anticancer, antimicrobial, and neurological activities. The protocols and workflows detailed in this guide offer a clear and structured path for researchers to unlock the therapeutic potential of this promising molecule. Future work should focus on the synthesis and screening of a diverse set of derivatives to establish structure-activity relationships and identify lead compounds for further preclinical development.

References

-

Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(xiii), 23-30. [Link]

-

Al-Abdullah, E. S., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824-834. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 13(16), 10763-10781. [Link]

-

PubChem. (n.d.). 6-Hydroxy-4-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 13(1), 5432. [Link]

-

Russo, M., et al. (2021). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. International Journal of Molecular Sciences, 22(19), 10475. [Link]

-

Manavi, H., et al. (2017). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. Research in Pharmaceutical Sciences, 12(3), 221-230. [Link]

-

Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30. [Link]

-

Al-Omair, M. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 7(4), 3489-3501. [Link]

-

Hafez, H. N., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(3), 322. [Link]

-

El-Adl, K., et al. (2023). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 28(14), 5364. [Link]

-

PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. Retrieved from [Link]

-

Patel, H., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, 59B(1), 79-90. [Link]

-

Methylamine Supplier. (n.d.). 6-Methyl-2-Oxo-4-Propyl-1,2-Dihydro-3-Pyridinecarbonitrile. Retrieved from [Link]

-

Roy, U., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(35), 22961-22969. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile (CAS 16232-40-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry. While specific experimental data for this molecule is not extensively published, this document leverages data from closely related analogues to present a robust framework for its synthesis, characterization, and potential applications. The 2-pyridone scaffold is a well-established pharmacophore, and this particular derivative, with its unique substitution pattern, is a promising intermediate for the development of novel therapeutics, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). This guide offers field-proven insights into the synthetic methodologies and analytical techniques applicable to this class of compounds, enabling researchers to confidently engage with this molecule in their drug discovery endeavors.

Introduction: The 2-Pyridone Scaffold in Drug Discovery

The 2-pyridone ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Its inherent chemical features, including hydrogen bonding capabilities and the ability to participate in various chemical transformations, make it an attractive core for the design of novel therapeutic agents. The dihydropyridine moiety, in particular, is renowned for its role in calcium channel blockers used in the treatment of hypertension.[2][3] The fusion of these structural motifs in this compound suggests a rich pharmacological potential.

This compound has been identified as a valuable building block in the synthesis of pharmaceuticals, with specific mention of its utility in developing nicotinic receptor modulators.[4] Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels in the central and peripheral nervous systems, and their modulation is a key strategy for treating a range of disorders, including cognitive deficits, neuropathic pain, and nicotine addiction.[5][6] The nitrile and ketone functional groups on the target molecule provide versatile handles for further chemical elaboration, allowing for the creation of diverse chemical libraries for screening against various biological targets.[4]

Physicochemical Properties and Characterization

| Property | Value | Source |

| CAS Number | 16232-40-9 | [7] |

| Molecular Formula | C₁₀H₁₂N₂O | [7] |

| Molecular Weight | 176.22 g/mol | [7][8] |

| Appearance | White to yellow solid | [8] |

| Predicted Boiling Point | 353.5 ± 35.0 °C | [1] |

| Storage | 2-8°C, sealed, dry | [1] |

Spectroscopic Characterization (Predicted)

Based on the analysis of closely related, well-characterized 2-oxo-dihydropyridine-3-carbonitrile analogues, the following spectral characteristics are anticipated for the title compound.[2][9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, propyl, and pyridone ring protons. The chemical shifts would provide clear evidence of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals corresponding to the carbonyl, nitrile, and olefinic carbons of the pyridone ring, as well as the aliphatic carbons of the methyl and propyl groups.

-

IR Spectroscopy: Key vibrational bands are expected for the nitrile (C≡N) and carbonyl (C=O) functional groups, providing unambiguous confirmation of their presence.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight, and fragmentation patterns can offer further structural insights.

Synthesis of this compound: A Proposed Methodology

While a specific, published protocol for the synthesis of this compound is not available, a robust and versatile synthetic route can be proposed based on established methodologies for analogous 2-pyridone derivatives. The most common and efficient approach involves a multi-component reaction, often a variation of the Guareschi-Thorpe reaction.

The proposed synthesis involves the condensation of an appropriate β-ketoester with cyanoacetamide in the presence of a basic catalyst. For the target molecule, the likely starting materials would be ethyl 2-cyano-3-methylbut-2-enoate and an enamine derived from a propyl-substituted ketone.

Below is a detailed, self-validating experimental protocol adapted from the synthesis of similar 2-oxo-dihydropyridine-3-carbonitriles.[2]

Proposed Synthetic Protocol

Reaction Scheme:

A proposed synthetic route for the target compound.

Materials:

-

Ethyl 2-cyano-3-propylbut-2-enoate (1 equivalent)

-

Cyanoacetamide (1 equivalent)

-

Piperidine (catalytic amount)

-

Ethanol (anhydrous)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-cyano-3-propylbut-2-enoate (1 eq) and cyanoacetamide (1 eq) in anhydrous ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure this compound.

Self-Validation:

-

TLC Analysis: Monitor the disappearance of starting materials and the appearance of the product spot.

-

Melting Point: The purified product should have a sharp and defined melting point.

-

Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The obtained spectra should be consistent with the expected structure.

Biological Context and Potential Applications in Drug Discovery

The primary interest in this compound stems from its potential as a precursor for nicotinic acetylcholine receptor (nAChR) modulators.[4] nAChRs are a diverse family of ion channels that play a crucial role in neurotransmission. Their dysfunction is implicated in a variety of neurological and psychiatric disorders.

Nicotinic Acetylcholine Receptors as Therapeutic Targets

nAChRs are pentameric structures composed of various subunits (α and β), which assemble in different combinations to form a wide range of receptor subtypes with distinct pharmacological properties. Allosteric modulation of these receptors, where a ligand binds to a site topographically distinct from the acetylcholine binding site, offers a more nuanced approach to controlling receptor activity compared to direct agonism or antagonism.[5] Positive allosteric modulators (PAMs) can enhance the receptor's response to acetylcholine, while negative allosteric modulators (NAMs) can reduce it.

The structural features of this compound make it an ideal starting point for the synthesis of nAChR allosteric modulators. The nitrile and ketone functionalities can be readily modified to introduce different pharmacophoric elements that can interact with allosteric binding sites on nAChR subtypes.

Workflow for drug discovery using the target compound.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. This technical guide, by consolidating information from related compounds, provides a solid foundation for researchers to begin working with this compound. The key next steps in realizing its full potential will be:

-

Definitive Synthesis and Characterization: The execution of the proposed synthetic protocol and the full spectroscopic characterization of the pure compound are paramount.

-

Biological Screening: A systematic screening of this compound and its derivatives against a panel of nAChR subtypes will be crucial to identify any modulatory activity.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of a focused library of analogues will enable the exploration of the SAR and the optimization of any initial hits.

References

- Chen, J., et al. (2012). A facile and efficient one-pot synthesis of polysubstituted pyridin-2(1H)

- Chikhalikar, S. V., et al. (2011). Synthesis of pyridin-2(1H)

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry.

- Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC.

- Trivedi, A. R., et al. (2011). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Discovery Today.

- Chatzidaki, A., & Millar, N. S. (2015). Allosteric modulation of nicotinic acetylcholine receptors. Biochemical pharmacology.

-

Methylamine Supplier. (n.d.). 6-Methyl-2-Oxo-4-Propyl-1,2-Dihydro-3-Pyridinecarbonitrile. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Dougherty, D. A. (2008). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH.

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3D-FH135317 - 6-hydroxy-4-methyl-2-oxo-1-propyl-12-dihydro… [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Hydroxy-4-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile | C10H12N2O2 | CID 704165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C10H12N2O | CID 15641801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Methyl-2-Oxo-4-Propyl-1,2-Dihydro-3-Pyridinecarbonitrile Chemical Properties, Uses, Safety Data & Supplier Information | Buy High-Purity Compounds Online China [nj-finechem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

The In-Depth Technical Guide to the Mechanism of Action of Dihydropyridine Derivatives

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropyridine (DHP) derivatives represent a cornerstone in the therapeutic management of cardiovascular diseases, primarily hypertension and angina.[1][2][3][4] Their clinical efficacy is rooted in a highly specific molecular mechanism: the blockade of L-type voltage-gated calcium channels (CaV1).[1][2][5] This guide provides a comprehensive exploration of the intricate mechanisms governing the action of dihydropyridine derivatives. We will dissect the structure and function of the target channel, elucidate the molecular determinants of DHP binding, and detail the downstream physiological consequences of channel modulation. Furthermore, this whitepaper will present established experimental protocols for characterizing DHP-channel interactions, offering a robust framework for researchers in pharmacology and drug development.

The Target: Voltage-Gated L-Type Calcium Channels (CaV1)

Voltage-gated calcium channels (VGCCs) are integral membrane proteins that orchestrate calcium influx in response to membrane depolarization, thereby playing a pivotal role in a multitude of physiological processes including muscle contraction, neurotransmitter release, and gene expression.[6][7][8][9] The L-type calcium channel, a high-voltage activated channel, is the principal target of dihydropyridine derivatives.[1][2]

Molecular Architecture of the L-Type Calcium Channel

The L-type calcium channel is a heteromultimeric protein complex composed of several subunits: α1, α2δ, β, and in some tissues, γ.[8][10]

-

The α1 Subunit: The Heart of the Channel: This is the largest subunit and forms the ion-conducting pore.[6][7][10] It is comprised of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S1-S4 segments of each domain constitute the voltage-sensing domain (VSD), while the S5 and S6 segments and the intervening P-loop form the pore domain.[6] The α1 subunit is the primary binding site for dihydropyridines.[5]

-

Auxiliary Subunits (α2δ, β, γ): Modulators of Channel Function: These subunits play crucial roles in the proper trafficking, membrane localization, and gating kinetics of the α1 subunit.[10][11] Co-expression of the α1 subunit with the β and α2δ subunits is essential for reconstituting high-affinity dihydropyridine binding.[11]

Caption: Molecular architecture of the L-type voltage-gated calcium channel.

The Core Mechanism: Dihydropyridine Binding and Channel Modulation

Dihydropyridine derivatives exert their effects by physically binding to the L-type calcium channel, thereby modulating its function. This interaction is highly specific and state-dependent.

The Dihydropyridine Binding Site

Decades of research, including radioligand binding assays, site-directed mutagenesis, and structural studies, have pinpointed the dihydropyridine binding site to a "hot-spot" on the α1 subunit.[12] Key findings include:

-

Location: The binding site is located at the interface between repeats III and IV of the α1 subunit.[13]

-

Key Residues: Specific amino acid residues within the transmembrane segments IIIS5, IIIS6, and IVS6 are critical for high-affinity DHP binding.[13][14][15][16]

-

Accessibility: The DHP binding site is accessible from the extracellular side of the cell membrane.[12][17]

State-Dependent Binding: The Modulated Receptor Hypothesis

A fundamental principle governing the action of dihydropyridines is their state-dependent binding. Dihydropyridine antagonists exhibit a higher affinity for the open and inactivated states of the channel compared to the resting (closed) state.[13] This concept is explained by the "modulated receptor hypothesis," which posits that the conformational changes in the channel during gating alter the affinity of the binding site for the drug.

This voltage-dependent binding is a key reason for their efficacy.[18] In vascular smooth muscle, which undergoes frequent depolarization, the channels spend more time in the open and inactivated states, making them more susceptible to blockade by DHPs.

Caption: State-dependent binding of dihydropyridine antagonists to the L-type calcium channel.

Agonist vs. Antagonist Activity: A Structural Perspective

Interestingly, the dihydropyridine scaffold can give rise to both channel antagonists (the majority of clinically used drugs) and agonists (e.g., Bay K 8644), depending on their chemical structure.[13][19] The nature of the substituent at the "portside" of the DHP ring is a major determinant of this activity.[19]

-

Antagonists: Typically possess larger, hydrophobic groups that stabilize the inactivated, non-conducting state of the channel.[19]

-

Agonists: Often have smaller, hydrophilic groups that promote longer channel openings.[19]

Physiological Consequences of Dihydropyridine Action

The primary physiological effect of dihydropyridine calcium channel blockers is the relaxation of vascular smooth muscle.[1][5][20]

Vascular Smooth Muscle Relaxation

-

Inhibition of Calcium Influx: Dihydropyridines block the entry of extracellular calcium into vascular smooth muscle cells.[20]

-

Reduced Intracellular Calcium: This leads to a decrease in the intracellular calcium concentration.

-

Decreased Calmodulin Activation: The reduction in free calcium limits the activation of calmodulin.[20]

-

Inhibition of Myosin Light Chain Kinase (MLCK): Inactive calmodulin cannot activate MLCK.[20]

-

Reduced Myosin Phosphorylation: This results in decreased phosphorylation of myosin light chains.[20]

-

Vasodilation: The dephosphorylated myosin is unable to form cross-bridges with actin, leading to smooth muscle relaxation and vasodilation.[20]

This vasodilation results in a decrease in total peripheral resistance, which in turn lowers blood pressure.[5][20][21]

Caption: Signaling pathway of dihydropyridine-induced vasodilation.

Cardiac Effects

While dihydropyridines are more selective for vascular smooth muscle, they can have some effects on cardiac tissue, though generally less pronounced than non-dihydropyridine calcium channel blockers like verapamil and diltiazem.[3][5] Their primary action is on the coronary arteries, where they induce vasodilation and improve blood flow to the heart muscle, making them effective in treating angina.[20]

Experimental Protocols for Characterizing Dihydropyridine-Channel Interactions

A multi-faceted experimental approach is necessary to fully elucidate the mechanism of action of novel dihydropyridine derivatives.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[22][23]

-

Objective: To determine the binding affinity (Ki) and the number of binding sites (Bmax) of a dihydropyridine derivative.

-

Principle: A radiolabeled dihydropyridine (e.g., [3H]PN200-110) is incubated with a tissue or cell membrane preparation containing L-type calcium channels. The binding of the radioligand is then competed with increasing concentrations of the unlabeled test compound.[24][25]

Step-by-Step Methodology:

-

Membrane Preparation: Isolate membranes from a tissue rich in L-type calcium channels (e.g., rat brain, cardiac muscle).

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled dihydropyridine and varying concentrations of the unlabeled test compound.

-

Separation: Separate the bound from the free radioligand, typically by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, from which the Ki can be calculated. Scatchard analysis can be used to determine Bmax and Kd.[24][25]

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion channel activity in live cells.[26][27]

-

Objective: To characterize the effects of a dihydropyridine derivative on the function of L-type calcium channels.

-

Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the recording of ionic currents flowing through a single channel or the entire cell.

Step-by-Step Methodology (Whole-Cell Configuration):

-

Cell Preparation: Culture cells expressing L-type calcium channels (e.g., isolated smooth muscle cells, pituitary GH3 cells).[28][29]

-

Pipette Formation: Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with an appropriate intracellular solution.

-

Seal Formation: Bring the pipette into contact with the cell membrane and apply gentle suction to form a gigaseal.

-

Whole-Cell Access: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Data Acquisition: Apply a voltage-clamp protocol to elicit L-type calcium currents and record the effects of applying the dihydropyridine derivative at various concentrations.

-

Data Analysis: Analyze the current traces to determine the effects of the compound on parameters such as current amplitude, activation and inactivation kinetics, and voltage-dependence of block.

Caption: Experimental workflow for characterizing dihydropyridine-channel interactions.

Calcium Imaging

Calcium imaging techniques utilize fluorescent indicators to visualize changes in intracellular calcium concentrations in real-time.[30][31]

-

Objective: To assess the functional consequence of L-type calcium channel blockade by dihydropyridines.

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4, Fura-2) or transfected with a genetically encoded calcium indicator.[31] Changes in fluorescence intensity correspond to changes in intracellular calcium levels.

Step-by-Step Methodology:

-

Cell Loading: Incubate cells with a calcium indicator dye.

-

Baseline Measurement: Record the baseline fluorescence of the cells.

-

Stimulation: Apply a depolarizing stimulus (e.g., high potassium solution) to activate L-type calcium channels and induce calcium influx.

-

Drug Application: Apply the dihydropyridine derivative and observe its effect on the stimulus-induced calcium transient.

-

Data Analysis: Quantify the changes in fluorescence to determine the inhibitory effect of the compound on calcium influx.

Structure-Activity Relationships (SAR)

The pharmacological activity of dihydropyridine derivatives is highly dependent on their chemical structure. Key SAR insights include:

-

4-Aryl Group: An aryl group at the 4-position of the dihydropyridine ring is essential for optimal activity.[24][25] Electron-withdrawing groups on this phenyl ring can affect receptor binding.[24][25]

-

Ester Groups at C3 and C5: The nature of the ester groups at the 3- and 5-positions significantly influences activity.[24][25][32]

-

Dihydropyridine Ring: The boat-like conformation of the dihydropyridine ring is crucial for fitting into the binding pocket.[13]

| Structural Feature | Impact on Activity | Reference(s) |

| 4-Aryl Group | Essential for optimal activity; substituents modulate binding. | [24][25] |

| C3 and C5 Ester Groups | Influence potency and pharmacokinetics. | [24][25][32] |

| Dihydropyridine Ring Conformation | Critical for receptor binding. | [13] |

Clinical Significance and Therapeutic Applications

The profound understanding of the mechanism of action of dihydropyridines has led to their widespread clinical use.

-

Hypertension: Their ability to reduce peripheral vascular resistance makes them a first-line treatment for high blood pressure.[4][5][20][33]

-

Angina Pectoris: By dilating coronary arteries, they improve blood flow to the myocardium, relieving chest pain.[3][4][5][20]

-

Other Applications: Certain dihydropyridines, like nimodipine, show selectivity for cerebral blood vessels and are used to prevent cerebral vasospasm after subarachnoid hemorrhage.[3]

Future Directions

While the fundamental mechanism of action of dihydropyridines is well-established, ongoing research continues to refine our understanding. High-resolution structural biology, including cryo-electron microscopy, is providing unprecedented insights into the precise molecular interactions between DHPs and the L-type calcium channel.[6] These advancements will undoubtedly pave the way for the design of next-generation calcium channel blockers with improved selectivity and fewer side effects.

References

-

Dihydropyridines as Calcium Channel Blockers: An Overview. (2017). MedCrave online. [Link]

-

Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. (Date not available). ResearchGate. [Link]

-

Structural Model for Dihydropyridine Binding to L-type Calcium Channels. (Date not available). PMC - NIH. [Link]

-

Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. (Date not available). PubMed. [Link]

-

Full article: Structural biology of voltage-gated calcium channels. (Date not available). Taylor & Francis Online. [Link]

-

Study of the Structure-Activity Relationships of New Dihydropyridine Derivatives. (1989). PubMed. [Link]

-

Molecular determinants of cardiac Ca2+ channel pharmacology. Subunit requirement for the high affinity and allosteric regulation of dihydropyridine binding. (Date not available). PubMed. [Link]

-

What are the dihydropyridines (calcium channel blockers)? (2025). Dr.Oracle. [Link]

-

Calcium binding in the pore of L-type calcium channels modulates high affinity dihydropyridine binding. (Date not available). PubMed. [Link]

-

The structural biology of voltage-gated calcium channel function and regulation. (Date not available). PMC - NIH. [Link]

-

Voltage-gated calcium channel. (Date not available). Wikipedia. [Link]

-

Dihydropyridines as Calcium Channel Blockers: An Overview. (Date not available). ScholarWorks @ UTRGV. [Link]

-

Exploring the Mechanisms and Applications of Dihydropyridine Calcium Channel Blocker. (2023). YouTube. [Link]

-

Voltage-Gated Calcium Channels. (Date not available). PMC - PubMed Central. [Link]

-

Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2025). ResearchGate. [Link]

-

Voltage-gated calcium channels (CaV): Introduction. (Date not available). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Molecular determinants of drug binding and action on L-type calcium channels. (Date not available). Semantic Scholar. [Link]

-

1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022). Royal Society of Chemistry. [Link]

-

Block of L-type calcium channels by charged dihydropyridines. Sensitivity to side of application and calcium. (Date not available). PMC - NIH. [Link]

-

Differential effects of 1,4-dihydropyridine calcium channel blockers: therapeutic implications. (Date not available). PubMed. [Link]

-

MOLECULAR DETERMINANTS OF DRUG BINDING AND ACTION ON L-TYPE CALCIUM CHANNELS. (Date not available). Annual Reviews. [Link]

-

L-Type Calcium Channels: Binding Domains for Dihydropyridines and Benzothiazepines Are Located in Close Proximity to Each Other. (Date not available). ACS Publications. [Link]

-

Calcicludine Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding. (Date not available). NIH. [Link]

-

Molecular determinants of drug binding ad action on L-type calcium channels. (1997). Penn State. [Link]

-

Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels. (2023). Rockefeller University Press. [Link]

-

Calcium-Channel Blockers (CCBs). (Date not available). CV Pharmacology. [Link]

-

What are the characteristics of Dihydropyridine (DHP) calcium channel blockers, including their names, mechanism of action, route of administration, dosage, half-life, adverse effects, and contraindications? (2025). Dr.Oracle. [Link]

-

Effect of Dihydropyridines on Calcium Channels in Isolated Smooth Muscle Cells From Rat Vena Cava. (Date not available). PubMed. [Link]

-

How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names. (2021). RxList. [Link]

-

The Evolving Role of Calcium Channel Blockers in Hypertension Management: Pharmacological and Clinical Considerations. (2024). MDPI. [Link]

-

Radioligand binding studies on some dihydropyridine analogues as probes of the dihydropyridine receptor. (1996). PubMed. [Link]

-

Dihydropyridine calcium channel blockers. (Date not available). Wikipedia. [Link]

-

Calcium Channel Blockers in Cardiovascular Pharmacotherapy. (2014). European Society of Hypertension. [Link]

-

Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. (2020). YouTube. [Link]

-

Calcium Channel Blockers: Uses & Side Effects. (Date not available). Cleveland Clinic. [Link]

-

Novel Far-Red Fluorescent 1,4-Dihydropyridines for L-Type Calcium Channel Imaging. (2024). PubMed. [Link]

-

Pharmacologic and radioligand binding studies of 1,4-dihydropyridines in rat cardiac and vascular preparations: stereoselectivity and voltage dependence of antagonist and activator interactions. (Date not available). PubMed. [Link]

-

Dihydropyridine-sensitive ion currents and charge movement in vesicles derived from frog skeletal muscle plasma membranes. (Date not available). PubMed. [Link]

-

Steady-state currents through voltage-dependent, dihydropyridine-sensitive Ca2+ channels in GH3 pituitary cells. (Date not available). PubMed. [Link]

-

Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. (Date not available). PMC - PubMed Central. [Link]

-

Radioligand Binding Assay. (Date not available). Creative Bioarray. [Link]

-

Radioligand Binding Assay. (Date not available). Gifford Bioscience. [Link]

-

Radioligand Binding Studies. (Date not available). Springer Nature Experiments. [Link]

-

Calcium Imaging Protocols and Methods. (Date not available). Springer Nature Experiments. [Link]

-

Intracellular calcium imaging for agonist screening. (Date not available). Biophysics Reports. [Link]

Sources

- 1. Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online [medcraveonline.com]

- 2. "Dihydropyridines as Calcium Channel Blockers: An Overview" by Thelma Salazar, Andres Gonzalez et al. [scholarworks.utrgv.edu]

- 3. Differential effects of 1,4-dihydropyridine calcium channel blockers: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 5. droracle.ai [droracle.ai]

- 6. tandfonline.com [tandfonline.com]

- 7. The structural biology of voltage-gated calcium channel function and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Voltage-gated calcium channels (Ca<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Voltage-gated calcium channel - Wikipedia [en.wikipedia.org]

- 11. Molecular determinants of cardiac Ca2+ channel pharmacology. Subunit requirement for the high affinity and allosteric regulation of dihydropyridine binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular determinants of drug binding and action on L-type calcium channels. | Semantic Scholar [semanticscholar.org]

- 15. annualreviews.org [annualreviews.org]

- 16. pure.psu.edu [pure.psu.edu]

- 17. Block of L-type calcium channels by charged dihydropyridines. Sensitivity to side of application and calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacologic and radioligand binding studies of 1,4-dihydropyridines in rat cardiac and vascular preparations: stereoselectivity and voltage dependence of antagonist and activator interactions [pubmed.ncbi.nlm.nih.gov]

- 19. rupress.org [rupress.org]

- 20. m.youtube.com [m.youtube.com]

- 21. eshonline.org [eshonline.org]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Dihydropyridine-sensitive ion currents and charge movement in vesicles derived from frog skeletal muscle plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Effect of dihydropyridines on calcium channels in isolated smooth muscle cells from rat vena cava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Steady-state currents through voltage-dependent, dihydropyridine-sensitive Ca2+ channels in GH3 pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Calcium Indicators | Thermo Fisher Scientific - TW [thermofisher.com]

- 31. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 32. Study of the structure-activity relationships of new dihydropyridine derivatives [pubmed.ncbi.nlm.nih.gov]

- 33. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

The Genesis and Evolution of Dihydropyridines: A Technical Guide to a Cornerstone of Cardiovascular Medicine

Foreword

The serendipitous journey of the dihydropyridine (DHP) scaffold, from a simple organic synthesis to a blockbuster class of cardiovascular drugs, represents a triumph of medicinal chemistry and pharmacology. This technical guide provides an in-depth exploration of the discovery and history of dihydropyridine compounds, tailored for researchers, scientists, and drug development professionals. We will dissect the foundational Hantzsch synthesis, trace the evolution through successive generations of DHP drugs, and elucidate the intricate structure-activity relationships that govern their potent pharmacological effects. This document is designed not as a rigid protocol book, but as a comprehensive narrative that explains the causality behind experimental choices and provides the foundational knowledge to innovate within this critical therapeutic area.

The Foundational Chemistry: Hantzsch's Legacy

The story of dihydropyridines begins not in a pharmacology lab, but in the realm of synthetic organic chemistry. In 1881, the German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that efficiently produced 1,4-dihydropyridine structures.[1][2] This reaction, now famously known as the Hantzsch dihydropyridine synthesis, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[1][3] The initial product is a 1,4-dihydropyridine, often referred to as a "Hantzsch ester," which can then be oxidized to form the corresponding pyridine.[2]

The elegance and simplicity of the Hantzsch synthesis were pivotal. It provided a straightforward and reliable method to generate a diverse library of DHP derivatives, a feature that would become immensely valuable for future structure-activity relationship (SAR) studies.[4] The classical method, a one-pot condensation, has been refined over the years to improve yields and accommodate a wider range of substrates, including the use of microwave irradiation and greener, solvent-free conditions.[2][3][5]

Experimental Protocol: The Hantzsch Synthesis of a Nifedipine Analog

The following protocol outlines the classical synthesis of a prototypical 1,4-dihydropyridine, structurally analogous to nifedipine, the first-generation DHP that revolutionized cardiovascular therapy.[6]

Objective: To synthesize diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.

Materials:

-

2-Nitrobenzaldehyde

-

Ethyl acetoacetate

-

Concentrated ammonia solution (35% in water)

-

Methanol

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine 2-nitrobenzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and methanol.

-

Addition of Ammonia: To the stirred mixture, add concentrated ammonia solution (1 equivalent).

-

Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 3-4 hours.[6]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The dihydropyridine product will often precipitate out of the solution. If necessary, cool the flask in an ice-water bath to induce crystallization.

-

Purification: Collect the crude product by vacuum filtration and wash with cold methanol. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline product.

Characterization: The synthesized compound should be characterized by techniques such as High-Performance Liquid Chromatography (HPLC) to assess purity, and spectroscopic methods (NMR, IR) to confirm its structure.[7]

From Chemical Curiosities to Clinical Candidates: The Discovery of Pharmacological Activity